molecular formula C9H19NO2 B15260892 4-(1-Aminobutan-2-yl)oxan-4-ol

4-(1-Aminobutan-2-yl)oxan-4-ol

Cat. No.: B15260892
M. Wt: 173.25 g/mol
InChI Key: IAASGESPUMKGDU-UHFFFAOYSA-N
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Description

4-(1-Aminobutan-2-yl)oxan-4-ol is an organic compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . The compound features an oxane (tetrahydropyran) ring substituted with both a hydroxy group and a 1-aminobutan-2-yl chain, a structure that combines a rigid oxygen-containing cyclic scaffold with a flexible amine-bearing side chain . This molecular architecture is often of interest in medicinal and organic chemistry, as it can be utilized as a versatile building block for the synthesis of more complex molecules . Compounds with similar structures, featuring both an oxane ring and an aminobutyl side chain, have been investigated as potential ligands for biological targets and as intermediates in pharmaceutical research . As a chiral molecule, the specific stereochemistry of this compound can be critical for its interactions and properties, though the commercially available material may be a specific enantiomer or a racemic mixture . This product is intended for research purposes and is not for diagnostic or therapeutic use. Researchers are advised to handle this compound in a well-ventilated laboratory environment using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

4-(1-aminobutan-2-yl)oxan-4-ol

InChI

InChI=1S/C9H19NO2/c1-2-8(7-10)9(11)3-5-12-6-4-9/h8,11H,2-7,10H2,1H3

InChI Key

IAASGESPUMKGDU-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CCOCC1)O

Origin of Product

United States

Synthetic Methodologies for 4 1 Aminobutan 2 Yl Oxan 4 Ol

Retrosynthetic Analysis of the 4-Substituted Oxan-4-ol Framework with an Aminobutane Side Chain

A retrosynthetic analysis of 4-(1-Aminobutan-2-yl)oxan-4-ol reveals several potential disconnection points, offering flexibility in the design of a synthetic route. The primary goal is to deconstruct the molecule into readily available or easily synthesizable starting materials.

Key Disconnection Strategies

The most logical disconnections for the target molecule involve the carbon-carbon bond at the C4 position of the oxane ring and the carbon-nitrogen bond of the aminobutane side chain. Two primary disconnection strategies are proposed:

Strategy A: Disconnection of the C4-Side Chain Bond: This approach simplifies the synthesis by separating the construction of the oxane ring from the synthesis of the aminobutane side chain. The key step in the forward synthesis would be the addition of a suitable aminobutane-derived nucleophile to a 4-oxo-oxane precursor.

Strategy B: Intramolecular Cyclization Approach: This strategy involves the disconnection of one of the C-O bonds of the oxane ring, setting the stage for an intramolecular cyclization to form the tetrahydropyran (B127337) system. This approach can offer excellent stereocontrol over the newly formed stereocenters.

These strategies are illustrated in the following table:

Strategy Disconnection Point Precursors Key Forward Reaction
A C4 - Side Chain Bond4-Oxo-oxane, Aminobutane-derived nucleophileNucleophilic addition
B C-O Bond of Oxane RingAcyclic hydroxyalkene or epoxy alcoholIntramolecular cyclization

Precursor Identification and Design

Based on the disconnection strategies, several key precursors can be identified. For Strategy A, a crucial intermediate is a protected 4-oxo-oxane. The aminobutane side chain could be introduced as a Grignard reagent or an organolithium species derived from a protected 2-halobutanamine.

For Strategy B, a potential precursor is a substituted 6-hydroxy-hex-1-ene derivative. An intramolecular hetero-Michael addition or a Prins-type cyclization could then be employed to construct the oxane ring with the desired substitution pattern. The amino functionality would be introduced either before or after the cyclization step, likely in a protected form. A plausible precursor for the aminobutane portion is 4-hydroxy-2-butanone (B42824) oxime, which can be reduced to the corresponding amino alcohol. google.com

Formation of the Oxane Ring System

The construction of the tetrahydropyran (oxane) ring is a pivotal part of the synthesis. Several powerful methods have been developed for the stereoselective synthesis of substituted oxanes.

Cyclization Reactions for Tetrahydropyran Ring Construction

A variety of cyclization reactions can be employed for the synthesis of the oxane ring. rsc.orgrsc.org These methods offer different levels of stereocontrol and functional group tolerance.

Cyclization Method Description Typical Reagents/Conditions
Intramolecular Williamson Ether Synthesis Cyclization of a halo-alcohol.Base (e.g., NaH)
Oxy-Michael Addition Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated ketone, ester, or nitrile. rsc.orgBase or acid catalysis
Hetero-Diels-Alder Reaction [4+2] cycloaddition between a diene and a dienophile containing a heteroatom.Lewis or Brønsted acid catalysis
Cyclization of Epoxy Alcohols Intramolecular opening of an epoxide ring by a hydroxyl group. nih.govAcid or base catalysis

Prins Reaction Variants in Oxane Synthesis

The Prins reaction and its variants are particularly powerful for the construction of tetrahydropyran rings. beilstein-journals.orgnih.gov The reaction involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by cyclization. wikipedia.orgnih.govresearchgate.netorganic-chemistry.orgnih.gov

The key intermediate in the Prins reaction is an oxocarbenium ion, which is generated from the carbonyl compound in the presence of a Lewis or Brønsted acid. This intermediate is then trapped by the alkene to form a cationic species that cyclizes to give the tetrahydropyran ring. beilstein-journals.org The stereochemical outcome of the Prins cyclization can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Strategies for Introducing the Quaternary Carbon at C-4

The introduction of the quaternary carbon center at the C-4 position of the oxane ring is a significant synthetic challenge due to steric hindrance. nih.gov Several strategies can be envisioned to overcome this hurdle:

Nucleophilic Addition to a 4-Oxo-oxane: As mentioned in Strategy A, the addition of a potent carbon-based nucleophile to a 4-oxo-oxane is a direct approach. The choice of the nucleophile and reaction conditions is critical to ensure efficient addition.

Oxy-Michael Addition to a Substituted Acrylate: An alternative approach involves the intramolecular oxy-Michael addition of a hydroxyl group to an appropriately substituted α,β-unsaturated ester. The quaternary center is thus constructed during the ring-forming step.

Radical Cyclization: The use of radical-based methods can be advantageous for the formation of sterically congested carbon-carbon bonds. nih.gov A radical cyclization of a precursor containing a suitably placed radical acceptor could be employed to construct the oxane ring and the quaternary center simultaneously.

Introduction and Elaboration of the 1-Aminobutan-2-yl Side Chain

The 1-aminobutan-2-yl side chain is a crucial component that imparts specific stereochemical properties to the final molecule. Its synthesis is a multi-step process that begins with the creation of a suitable aminobutanol (B45853) precursor. The primary challenge lies in controlling the stereochemistry at the C2 position of the butane (B89635) chain, which bears the hydroxyl group in the precursor and is ultimately attached to the oxane ring. The following sections detail the established methods for producing these chiral precursors with a high degree of stereoselectivity.

The enantioselective synthesis of aminobutanol derivatives is fundamental to constructing the target molecule. These chiral building blocks are prevalent in many pharmaceuticals and bioactive compounds. nih.gov Various strategies have been developed to obtain these precursors in high optical purity, including chemoenzymatic methods, asymmetric catalysis, classical resolution, and the use of chiral auxiliaries.

Chemoenzymatic synthesis has emerged as a powerful and sustainable strategy, combining the versatility of chemical reactions with the high selectivity of biological catalysts. nih.govnih.gov Enzymes, operating under mild conditions, offer exquisite control over stereochemistry, making them ideal for producing enantiopure compounds. frontiersin.org

For the synthesis of chiral aminobutanol, two primary classes of enzymes are particularly relevant:

Transaminases (TAs): These enzymes catalyze the asymmetric synthesis of chiral amines by transferring an amino group from a donor molecule to a ketone substrate. nih.gov (R)-selective transaminases have been engineered to efficiently catalyze the synthesis of (R)-3-aminobutanol from 4-hydroxy-2-butanone with high catalytic efficiency. nih.govdntb.gov.ua For instance, a variant of a transaminase from Fodinicurvata sediminis (FsTA) was developed through protein engineering to overcome limitations of poor substrate acceptance. nih.gov

Amine Dehydrogenases (AmDHs): AmDHs enable the one-step synthesis of chiral amino alcohols through the asymmetric reductive amination of α-hydroxy ketones, using ammonia (B1221849) as the amino donor. nih.gov Engineered AmDHs have been successfully used to produce chiral amino alcohols with excellent enantioselectivity (>99% ee). nih.gov Specifically, native AmDHs have demonstrated effectiveness in synthesizing small chiral amino alcohols like (S)-3-aminobutan-1-ol with up to 99.5% enantiomeric excess. whiterose.ac.uk

Table 1: Chemoenzymatic Methods for Aminobutanol Synthesis

Enzyme TypeSubstrateProductKey FeaturesReference
(R)-selective Transaminase4-hydroxy-2-butanone(R)-3-aminobutanolEngineered for improved catalytic efficiency and thermostability. nih.govdntb.gov.ua
Amine Dehydrogenase (AmDH)α-hydroxy ketonesChiral α-amino alcoholsHigh stereoselectivity (>99% ee) using ammonia as the amino donor. nih.gov
MsmeAmDHButan-2-one(S)-3-aminobutan-1-olHigh enantioselectivity (99.5% ee) for small alkyl amines and amino alcohols. whiterose.ac.uk

Asymmetric catalysis is a cornerstone of modern organic chemistry, providing efficient routes to enantiopure molecules through the use of chiral catalysts. frontiersin.org This approach typically involves transition-metal catalysts complexed with chiral ligands to control the stereochemical outcome of a reaction. frontiersin.org

For aminobutanol synthesis, several catalytic methods are applicable:

Asymmetric Hydrogenation: This technique involves the hydrogenation of a prochiral C=N or C=O bond using a chiral catalyst, commonly based on metals like ruthenium, rhodium, or iridium. nih.gov The synthesis of chiral 1,2-amino alcohols can be achieved via the highly effective ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines, yielding products with enantioselectivities often exceeding 99% ee. nih.gov

Asymmetric Henry Reaction (Nitroaldol Reaction): This reaction forms a C-C bond between a nitroalkane and an aldehyde. A copper(II)-catalyzed asymmetric Henry reaction using chiral β-amino alcohol ligands can produce chiral β-nitro alcohols, which are versatile precursors to β-amino alcohols, with high enantioselectivity (up to 98% ee). rsc.org These nitro alcohols can then be reduced to the desired aminobutanol derivative.

Asymmetric Reductive Amination: This method directly converts a ketone to a chiral amine. dntb.gov.ua While biocatalytic versions are common, metal-catalyzed asymmetric reductive amination also provides a powerful tool for this transformation. dntb.gov.ua

Table 2: Asymmetric Catalysis for Aminobutanol Precursor Synthesis

Reaction TypeCatalyst SystemPrecursor TypeKey FeaturesReference
Asymmetric Transfer HydrogenationRuthenium-based catalystα-KetoaminesProduces chiral 1,2-amino alcohols with >99% ee. nih.gov
Asymmetric Henry ReactionCopper(II) with chiral β-amino alcohol ligandsβ-Nitro alcoholsYields precursors with up to 98% ee, which can be reduced to amino alcohols. rsc.org
Asymmetric Reductive AminationTransition-metal catalystsKetonesDirect conversion to chiral amines. dntb.gov.ua

Chiral resolution is a classical yet widely used technique for separating a racemic mixture into its individual enantiomers. wikipedia.org While this method results in a maximum theoretical yield of 50% for the desired enantiomer, it remains a practical approach when asymmetric synthesis is not feasible. wikipedia.org

Common resolution strategies include:

Diastereomeric Salt Formation: This is the most common method, involving the reaction of the racemic amine (a base) with a chiral resolving agent, which is typically a carboxylic acid like tartaric acid. wikipedia.org This reaction forms a pair of diastereomeric salts with different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org After separation, the pure enantiomer is recovered by removing the resolving agent. wikipedia.org

Reactive Extraction: This technique can be used for the chiral separation of amino alcohols. utwente.nl For example, fractional reactive extraction has been studied for the separation of 2-aminobutanol, demonstrating the influence of the solvent and extracting agent on separation efficiency. utwente.nl Binaphthol derivatives have also been explored as chiral receptors for the optical resolution of amino alcohols through reactive extraction. epo.org

Enzymatic Kinetic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For instance, penicillin G acylase has been used for the kinetic resolution of racemic 2-aminobutanol. nih.gov

Chiral Auxiliaries: An alternative to using a chiral catalyst is to employ a chiral auxiliary. This is an optically active compound that is temporarily attached to the achiral substrate molecule. youtube.com The auxiliary guides the stereochemical outcome of a subsequent reaction, leading to the selective formation of a single enantiomer. youtube.com Once the desired stereocenter is created, the auxiliary is removed and can often be recycled. youtube.com For example, chiral auxiliaries like (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide are used in the asymmetric synthesis of optically active amino acids, a related class of compounds. tcichemicals.com This principle can be extended to the synthesis of aminobutanol derivatives.

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Molecules such as amino acids, sugars, or terpenes serve as a "chiral pool." A suitable starting material from this pool, which already contains one or more stereocenters of the correct configuration, is selected and then chemically modified to create the target molecule. This approach cleverly bypasses the need for asymmetric induction or resolution by incorporating existing chirality.

After the synthesis of the enantiopure aminobutanol precursor, the next critical step is the formation of the carbon-carbon bond that connects the aminobutane moiety to the oxane ring at the C4 position. This transformation creates a quaternary carbon center bearing a hydroxyl group on the oxane ring.

A highly effective and common method for forming such a C-C bond is the nucleophilic addition of an organometallic reagent to a carbonyl group. researchgate.net In this context, the synthesis would likely involve the following steps:

Preparation of the Organometallic Reagent: The chiral aminobutanol precursor would first be appropriately protected, particularly the amine and alcohol functional groups. The protected molecule would then be converted into an organometallic nucleophile. For example, a halogenated derivative (e.g., 1-amino-2-bromobutane) could be transformed into a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li).

Nucleophilic Addition: The prepared organometallic reagent, derived from the chiral aminobutane precursor, would be reacted with oxan-4-one. The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of oxan-4-one. vanderbilt.educhemrevise.org

Workup: An aqueous or acidic workup then protonates the resulting alkoxide, yielding the tertiary alcohol on the oxane ring and forming the complete carbon skeleton of this compound.

The stereoselectivity of this addition can be influenced by the reaction conditions and the nature of the organometallic reagent and substituents on the oxane ring. nih.gov This approach directly constructs the desired linkage and establishes the final structure of the target molecule. researchgate.netnih.gov

Functional Group Interconversions for Amino and Hydroxyl Group Installation

The introduction of the primary amino group and the tertiary hydroxyl group onto the molecular scaffold are critical steps in the synthesis of this compound. These transformations typically rely on well-established functional group interconversion reactions.

The primary amine in the butan-2-yl side chain can be installed through various reductive methods. One common strategy involves the reduction of a nitrile or an azide (B81097) precursor. vanderbilt.edu For instance, a precursor molecule containing a suitable leaving group (such as a tosylate or bromide) at the C1 position of the butyl chain can undergo nucleophilic substitution with a cyanide or azide anion. The resulting nitrile or azide can then be reduced to the primary amine using standard reducing agents like lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over Pd/C for azides), or diborane (B8814927) (B₂H₆). vanderbilt.edu

The tertiary hydroxyl group on the oxane ring is typically created by the addition of a nucleophile to a ketone precursor, specifically oxan-4-one. In the context of this synthesis, the nucleophile would be an organometallic reagent derived from the 1-aminobutan-2-yl side chain, such as an organolithium or Grignard reagent. The preparation of such a reagent would necessitate the protection of the amine functionality before the formation of the organometallic species to prevent side reactions.

More advanced, contemporary methods may also be employed to streamline the synthesis. For example, radical C-H amination strategies have been developed for the regio- and enantioselective synthesis of vicinal amino alcohols. nih.gov Such a method could potentially install the amino and hydroxyl groups in a more convergent fashion, bypassing the need for separate functional group manipulations. nih.gov

Stereoselective Synthesis

The presence of at least two chiral centers—C4 of the oxane ring and C2 of the butyl side chain—necessitates a stereoselective synthetic approach to obtain a single, pure stereoisomer. Stereoselective synthesis is the method of choice for producing specific three-dimensional arrangements of atoms, which is critical for the molecule's ultimate properties and potential biological activity. numberanalytics.com Control can be exerted at both the diastereomeric and enantiomeric levels.

Diastereoselective synthesis aims to selectively form one diastereomer over others. numberanalytics.com This is often achieved through substrate control, where the inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions. diva-portal.org

In the synthesis of this compound, diastereoselectivity can be controlled during the key bond-forming step that attaches the side chain to the oxane ring. If a chiral, enantiomerically pure aminobutyl side chain is used as the nucleophile, its existing stereocenter can influence the facial selectivity of the attack on the prochiral ketone (oxan-4-one). This substrate-controlled addition would lead to the formation of one diastereomer of the tertiary alcohol preferentially over the other.

Alternatively, research on substituted seven-membered rings (oxepanes) has shown that remote functional groups on the ring can control stereoselectivity through long-range participation. nih.gov An appropriately positioned substituent on the oxane ring could stabilize the transition state for the addition of the nucleophile to one face of the ketone, leading to high diastereoselectivity. nih.gov This principle suggests that the stereochemical configuration of the oxane ring itself can be used to direct the attachment of the side chain.

Achieving control over the absolute stereochemistry (R or S configuration) of each chiral center requires enantioselective methods.

Chiral Amine Synthesis: The chiral center in the 1-aminobutan-2-yl side chain can be established using transition metal-catalyzed asymmetric hydrogenation of a prochiral precursor. acs.orgacs.org For example, an appropriately substituted imine can be reduced to the chiral amine with very high enantioselectivity using iridium, rhodium, or palladium catalysts paired with specialized chiral phosphine (B1218219) ligands like SEGPHOS. acs.org

Chiral Tertiary Alcohol Synthesis: The quaternary stereocenter at the C4 position of the oxane ring, which bears the hydroxyl group, represents a significant synthetic challenge. Its construction can be achieved through the enantioselective addition of a carbon nucleophile to the oxan-4-one precursor. organic-chemistry.org This transformation can be mediated by a chiral catalyst that creates a chiral environment around the ketone, forcing the nucleophile to attack from a specific face.

Biocatalytic Methods: An alternative to asymmetric catalysis is biocatalysis. rsc.org Dynamic kinetic resolution (DKR) is a powerful technique that can be applied to a racemic mixture of a chiral precursor, such as a racemic alcohol or amine. rsc.org In a DKR process, an enzyme selectively modifies one enantiomer while a second catalyst continuously racemizes the unreacted enantiomer of the starting material, theoretically allowing for a 100% yield of a single, enantiomerically pure product. rsc.org

The stereochemical outcome of a reaction is highly sensitive to the specific conditions employed. Factors such as the choice of reagents, catalyst, solvent, and temperature can have a profound impact on both diastereomeric ratios (d.r.) and enantiomeric excess (e.e.).

Reagents and Catalysts: In catalyst-controlled enantioselective reactions, the structure of the chiral ligand is paramount. acs.orgorganic-chemistry.org Minor changes to the ligand can lead to significant variations in enantiomeric excess. Similarly, the nature of the nucleophile can dramatically affect diastereoselectivity. Studies have shown that highly reactive, less selective nucleophiles can lead to a decrease in diastereomeric ratios, as the reaction rate approaches the diffusion limit, diminishing the energetic preference for one transition state over another. nih.gov

Solvent: The polarity of the solvent can influence the conformation of the substrate and the stability of diastereomeric transition states. In some cases, non-polar solvents have been shown to favor specific reaction intermediates, leading to a reversal or enhancement of stereoselectivity. nih.gov

Temperature: Lowering the reaction temperature is a common strategy to improve stereoselectivity. A reduction in thermal energy amplifies the relatively small free energy difference (ΔΔG‡) between the competing diastereomeric transition states, resulting in a higher population of the product from the lower-energy pathway.

The interplay of these factors is summarized in the table below, which illustrates how reaction conditions can be tuned to optimize stereochemical outcomes based on principles observed in related systems. nih.gov

ParameterCondition AOutcome ACondition BOutcome BPrinciple
Nucleophile Reactivity Weak Nucleophile (e.g., Allyltrimethylsilane)High trans DiastereoselectivityStrong Nucleophile (e.g., Alkyl Lithium)Decreased DiastereoselectivityHighly reactive nucleophiles are less sensitive to subtle energy differences between transition states. nih.gov
Solvent Non-polar (e.g., Toluene)Favors Intermediate X, leading to cis-productPolar (e.g., THF)Favors Intermediate Y, leading to trans-productSolvent polarity affects the stability and conformation of reaction intermediates and transition states.
Temperature -78 °CHigh e.e. / d.r. (e.g., 95:5)25 °C (Room Temp.)Low e.e. / d.r. (e.g., 60:40)Lower temperatures amplify the energy difference between competing stereochemical pathways.
Catalyst Ligand Chiral Ligand L198% e.e. (R-enantiomer)Chiral Ligand L295% e.e. (S-enantiomer)The catalyst's chiral environment dictates the absolute stereochemistry of the product. acs.org

Chemical Reactivity and Transformation Pathways of 4 1 Aminobutan 2 Yl Oxan 4 Ol

Reactions at the Hydroxyl Functionality

The tertiary nature of the alcohol group on the tetrahydropyran (B127337) ring significantly influences its reactivity, particularly in comparison to primary or secondary alcohols.

Esterification and Etherification Reactions

Esterification: The direct esterification of the tertiary alcohol in 4-(1-aminobutan-2-yl)oxan-4-ol with carboxylic acids is generally challenging. Acid-catalyzed esterification of tertiary alcohols can be prone to elimination reactions, leading to the formation of alkenes as the major product. stackexchange.com The mechanism for the esterification of a tertiary alcohol often proceeds through the formation of a stable tertiary carbocation after the protonated hydroxyl group leaves. stackexchange.com To circumvent this, milder methods are often employed. For instance, reaction with acid anhydrides in the presence of a reusable solid catalyst, such as halides of indium, gallium, zinc, or iron, can facilitate the selective esterification of tertiary alcohols. wipo.int Another approach involves the use of a sulfonic acid cation exchange resin in a non-aqueous system. google.com

Etherification: The synthesis of ethers from the tertiary alcohol of this compound can also be accomplished, though it is not without challenges. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, can be applied. masterorganicchemistry.com However, due to the steric hindrance of the tertiary alcohol, elimination reactions can compete with the desired substitution, especially when using secondary or tertiary alkyl halides. masterorganicchemistry.com An alternative is the acid-catalyzed dehydration of alcohols to form ethers, but this method is generally unsuccessful for tertiary alcohols as alkene formation is highly favored. libretexts.org More effective methods for the etherification of sterically demanding alcohols include reductive etherification of carbonyl compounds with the alcohol in the presence of a catalyst, such as a well-defined cationic ruthenium hydride complex. nih.gov Triflic acid-catalyzed etherification using a silane (B1218182) reducing agent has also been shown to be effective for hindered tertiary alcohols. nih.gov

Table 1: Potential Esterification and Etherification Reactions
Reaction TypeReactantReagentsExpected ProductNotes
EsterificationCarboxylic AcidSulfonic acid cation exchange resinTertiary EsterReaction is carried out in a non-aqueous system. google.com
EsterificationAcid AnhydrideReusable solid catalyst (e.g., InCl3)Tertiary EsterProvides an environmentally cleaner process. wipo.int
EtherificationAlkyl HalideStrong base (to form alkoxide)Tertiary EtherWilliamson Ether Synthesis; risk of elimination. masterorganicchemistry.com
EtherificationAldehyde/KetoneCatalyst (e.g., Ru-H complex), H2Tertiary EtherReductive etherification in an aqueous solution. nih.gov

Dehydration and Elimination Pathways

Dehydration of the tertiary alcohol in this compound to form an alkene is a more facile process compared to substitution reactions. This reaction is typically acid-catalyzed and proceeds through an E1 mechanism. libretexts.org The presence of a strong acid facilitates the protonation of the hydroxyl group, which then departs as a water molecule to form a relatively stable tertiary carbocation. A base, such as the conjugate base of the acid or a solvent molecule, then abstracts a proton from an adjacent carbon to form a double bond. libretexts.org The temperature required for the dehydration of tertiary alcohols is generally lower than that for primary or secondary alcohols. libretexts.org For cyclic alcohols, dehydration catalyzed by hydronium ions in the aqueous phase has been studied, with tertiary alcohols showing a greater tendency to proceed through a stepwise E1 mechanism. osti.gov Reagents like phosphorus oxychloride in pyridine (B92270) can also be used for the dehydration of tertiary alcohols, often under milder conditions. youtube.com

Reactions at the Primary Amine Functionality

The primary amine group in this compound is a nucleophilic center and can undergo a variety of transformations.

Acylation and Alkylation Reactions

Acylation: The primary amine can readily react with acylating agents such as acid chlorides or acid anhydrides to form N-substituted amides. ncert.nic.in This reaction, known as acylation, is a nucleophilic substitution where the amine attacks the electrophilic carbonyl carbon of the acylating agent. ncert.nic.in The reaction is often carried out in the presence of a base, like pyridine, to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in Even with sterically demanding amines, acylation can proceed, although sometimes requiring longer reaction times or specific catalysts. youtube.com Chemoselective acylation of primary amines in the presence of other functional groups like alcohols is possible under certain conditions, for example, using potassium acyltrifluoroborates in an acidic aqueous medium. nih.govacs.org

Alkylation: The alkylation of the primary amine with alkyl halides is a common method for synthesizing more substituted amines. wikipedia.org However, this reaction is often difficult to control and can lead to a mixture of products, including the secondary amine, tertiary amine, and even the quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com This is because the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation. masterorganicchemistry.com To achieve selective mono-alkylation, specific conditions and reagents may be necessary, such as using cesium hydroxide (B78521) as a promoter. organic-chemistry.org

Table 2: Potential Acylation and Alkylation Reactions
Reaction TypeReactantReagentsExpected ProductNotes
AcylationAcid Chloride/AnhydridePyridine or other baseN-substituted AmideA common and generally efficient reaction. ncert.nic.in
AcylationPotassium AcyltrifluoroborateChlorinating agent, acidic waterN-substituted AmideChemoselective for primary amines. nih.govacs.org
AlkylationAlkyl Halide-Mixture of secondary, tertiary amines, and quaternary ammonium saltDifficult to control due to over-alkylation. wikipedia.orgmasterorganicchemistry.com
AlkylationAlkyl HalideCesium hydroxideSecondary AminePromotes selective mono-alkylation. organic-chemistry.org

Amidations and Reductive Aminations

Amidation: Amides can be formed directly from the reaction of the primary amine with a carboxylic acid, though this typically requires high temperatures to drive off the water formed. libretexts.org More advanced methods involve the catalytic coupling of amines with alcohols. For example, a ruthenium catalyst can mediate the direct coupling of a primary amine with an alcohol to produce a secondary amide and hydrogen gas. acs.orgorganic-chemistry.org Aerobic oxidative coupling using a copper/nitroxyl catalyst system also allows for the formation of amides from alcohols and amines under mild conditions. organic-chemistry.orgnih.gov These methods can be highly chemoselective, favoring the reaction between a primary amine and an alcohol even in the presence of other functional groups. nih.gov

Reductive Amination: Reductive amination is a powerful method for the synthesis of secondary or tertiary amines from a primary amine. wikipedia.org The process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their ability to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com This one-pot procedure avoids the over-alkylation problems associated with direct alkylation with alkyl halides. masterorganicchemistry.com It is also possible to perform sequential reductive aminations to introduce two different alkyl groups onto the nitrogen atom. masterorganicchemistry.com

Cyclization Reactions Involving the Amino Group

The primary amino group in the butan-2-yl side chain is a potent nucleophile capable of participating in intramolecular cyclization reactions. Such transformations typically require the activation of a corresponding electrophilic site within the molecule. A plausible strategy involves the conversion of the tertiary hydroxyl group at the C4 position of the oxane ring into a good leaving group. This activation would facilitate an intramolecular nucleophilic substitution by the amino group, leading to the formation of a spirocyclic piperidine (B6355638) derivative.

Another potential pathway for cyclization involves the ring-opening of the oxane itself, where the amino group attacks one of the carbon atoms adjacent to the ring oxygen. This would result in the formation of a substituted piperidine or a larger heterocyclic system, depending on the regioselectivity of the attack. The stereochemistry of the starting material would play a crucial role in determining the stereochemical outcome of the cyclized products.

The synthesis of piperidine rings through intramolecular cyclization is a well-established strategy in organic chemistry. nih.govajchem-a.com These reactions can be promoted by various reagents and conditions, which could be adapted for this compound. For instance, activation of the hydroxyl group as a tosylate or mesylate, followed by treatment with a non-nucleophilic base, could trigger the cyclization.

Table 1: Hypothetical Cyclization Reactions of this compound

EntryActivating AgentBaseProposed Product
1p-Toluenesulfonyl chloridePyridineSpiro[oxane-4,3'-piperidin]-4-ol derivative
2Methanesulfonyl chlorideTriethylamineSpiro[oxane-4,3'-piperidin]-4-ol derivative
3Thionyl chloride-Azaspirocyclic compound (via dehydrative cyclization)

Reactivity of the Oxane Ring System

The oxane ring is a tetrahydropyran (THP) ether, which is generally stable under many reaction conditions. However, its reactivity can be enhanced, particularly under acidic conditions or when neighboring functional groups participate in a reaction.

The oxane ring in this compound can undergo ring-opening reactions, typically promoted by Lewis or Brønsted acids. organic-chemistry.org Protonation of the ring oxygen would make the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. An intramolecular attack by the side-chain amino group could lead to the formation of a functionalized piperidine derivative. The regioselectivity of this ring-opening would be influenced by steric and electronic factors.

Alternatively, in the presence of a strong external nucleophile, the oxane ring could be opened to yield a diol-amine. The tertiary alcohol at C4 may influence the stability of potential carbocation intermediates, thereby directing the regiochemical outcome of the ring-opening process. rsc.orgrsc.org

Direct functionalization of the carbon atoms of the oxane ring adjacent to the C4-quaternary center presents a significant synthetic challenge due to the lack of activating groups and potential steric hindrance. Modern C-H functionalization methodologies could potentially offer a route to introduce new substituents at these positions. nih.govnih.govacs.org However, achieving high selectivity would be a primary obstacle. Such transformations would likely require the use of specific directing groups or transition-metal catalysts capable of activating these otherwise inert C-H bonds.

Mechanistic Studies of Key Transformations

While specific mechanistic studies on this compound are not extensively documented in the literature, plausible reaction pathways can be elucidated based on well-established chemical principles.

For the intramolecular cyclization to form a spiro-piperidine, the reaction pathway would likely proceed through an SN2 mechanism. The initial step would be the conversion of the C4-hydroxyl group into a better leaving group (e.g., a tosylate). Subsequent deprotonation of the ammonium salt (formed under acidic conditions of tosylation) would free the primary amino group to act as a nucleophile. The nitrogen would then attack the C4 carbon, displacing the leaving group and forming the new C-N bond of the piperidine ring.

In the case of acid-catalyzed ring-opening, the mechanism would initiate with the protonation of the oxane's ether oxygen. masterorganicchemistry.com This would be followed by a nucleophilic attack from the primary amino group on one of the α-carbons of the ether. This intramolecular attack would result in the cleavage of a C-O bond and the formation of a new C-N bond, yielding a substituted piperidin-3-ol.

The characterization of intermediates would be crucial for confirming the proposed mechanistic pathways. In the cyclization reaction, the tosylated or mesylated intermediate could be isolated and characterized using spectroscopic methods such as NMR and mass spectrometry. The formation of a cyclic ammonium intermediate during the acid-catalyzed ring-opening could be inferred through kinetic studies and computational modeling. The structures of the final products, whether they are spirocyclic piperidines or rearranged piperidinols, would provide strong evidence for the operative reaction mechanism. frontiersin.org

Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. A suite of one-dimensional and two-dimensional NMR experiments would provide a detailed picture of the atomic arrangement within 4-(1-Aminobutan-2-yl)oxan-4-ol.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton.

The protons of the aminobutan-2-yl side chain would exhibit characteristic chemical shifts. The methylene protons adjacent to the amino group (-CH₂-NH₂) would likely appear as a multiplet, influenced by the adjacent chiral center. The methine proton (-CH-) of the butanyl chain would also be a multiplet, coupled to the protons of the adjacent methylene and methyl groups. The terminal methyl group (-CH₃) would likely present as a triplet.

Within the oxan-4-ol ring, the axial and equatorial protons on the carbon atoms adjacent to the oxygen atom would be diastereotopic and thus have different chemical shifts, appearing as complex multiplets. The protons on the carbon bearing the hydroxyl group would also show distinct signals. The hydroxyl (-OH) and amino (-NH₂) protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. Deuterium exchange with D₂O would confirm the assignment of these labile protons, as their signals would disappear from the spectrum.

Hypothetical ¹H NMR Data Table for this compound

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
-CH₃ (butanyl) 0.9 - 1.1 Triplet J = 7-8
-CH₂- (butanyl) 1.3 - 1.6 Multiplet
-CH- (butanyl) 2.8 - 3.2 Multiplet
-CH₂-NH₂ 2.9 - 3.3 Multiplet
Oxane ring protons (axial) 3.4 - 3.8 Multiplet
Oxane ring protons (equatorial) 3.8 - 4.2 Multiplet
-OH 1.5 - 4.0 Broad Singlet
-NH₂ 1.0 - 3.5 Broad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the butanyl side chain would resonate at higher field (lower ppm values) compared to those in the oxane ring, which are influenced by the electronegative oxygen atom. The carbon atom attached to the amino group and the chiral carbon would have characteristic chemical shifts. Within the oxane ring, the carbon atoms adjacent to the ring oxygen would be shifted downfield. The quaternary carbon atom at position 4 of the oxane ring, bonded to the hydroxyl group and the butanyl side chain, would also have a distinct and likely weaker signal.

Hypothetical ¹³C NMR Data Table for this compound

Carbon Assignment Expected Chemical Shift (ppm)
-CH₃ (butanyl) 10 - 15
-CH₂- (butanyl) 20 - 30
-CH- (butanyl) 50 - 60
-CH₂-NH₂ 40 - 50
Oxane C2/C6 60 - 70
Oxane C3/C5 30 - 40
Oxane C4 70 - 80

Two-dimensional (2D) NMR techniques are crucial for establishing the complete connectivity and stereochemistry of complex molecules.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Cross-peaks in the COSY spectrum would confirm the connectivity of the butanyl side chain (e.g., correlations between the methyl, methylene, and methine protons) and the connectivity of the protons within the oxan-4-ol ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon atom to which it is attached, allowing for the unambiguous assignment of the ¹³C NMR spectrum based on the assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, correlations would be expected between the protons of the butanyl side chain and the quaternary C4 of the oxane ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. NOESY is invaluable for determining the stereochemistry and preferred conformation of the molecule. For example, NOE correlations between axial and equatorial protons on the oxane ring can help to establish the chair conformation of the ring. Correlations between protons on the butanyl side chain and the oxane ring would provide insights into the spatial arrangement of the side chain relative to the ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH), amino (-NH₂), and ether (C-O-C) functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the primary amine would appear in the same region, typically as two sharp bands for the symmetric and asymmetric stretches. The C-N stretching vibration would be observed in the 1000-1250 cm⁻¹ region. A strong absorption band corresponding to the C-O-C stretching of the oxane ring would be expected in the 1050-1150 cm⁻¹ range. The C-H stretching vibrations of the aliphatic parts of the molecule would appear in the 2850-3000 cm⁻¹ region.

Raman spectroscopy would provide complementary information. While the O-H and N-H stretches are often weak in Raman spectra, the C-C and C-H vibrations of the aliphatic backbone would produce strong signals.

Hypothetical IR and Raman Data Table for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
-OH O-H stretch 3200-3600 (broad) Weak
-NH₂ N-H stretch 3300-3500 (two sharp bands) Weak
C-H (aliphatic) C-H stretch 2850-3000 Strong
C-O-C (ether) C-O stretch 1050-1150 Moderate
C-N C-N stretch 1000-1250 Moderate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, which in turn would allow for the determination of its elemental composition.

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Cleavage of the bond between the butanyl side chain and the oxane ring would be an expected fragmentation pathway. Alpha-cleavage adjacent to the amino group and the ring oxygen are also common fragmentation routes for amines and ethers, respectively. The loss of a water molecule from the hydroxyl group is another likely fragmentation pathway. Analysis of these fragment ions would help to confirm the presence of the key structural units within the molecule.

Hypothetical Mass Spectrometry Fragmentation Data for this compound

m/z Value Possible Fragment Ion Neutral Loss
[M]+ Molecular Ion
[M-18]+ Loss of H₂O H₂O
[M-C₄H₁₀N]+ Oxan-4-ol cation •C₄H₁₀N
[C₄H₁₀N]+ 1-Aminobutan-2-yl cation C₅H₉O₂•

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise atomic coordinates.

This technique would unambiguously establish the relative stereochemistry of the chiral center in the butanyl side chain and the stereochemistry at the C4 position of the oxane ring. Furthermore, it would reveal the preferred conformation of the oxane ring (e.g., chair, boat, or twist-boat) and the orientation of the butanyl side chain relative to the ring in the solid state. For chiral molecules, the use of anomalous dispersion could also allow for the determination of the absolute configuration of the stereocenters.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic separation is a cornerstone of modern chemical analysis, providing the means to resolve complex mixtures into their individual components. For a chiral compound like this compound, these techniques are vital for both establishing its chemical purity and quantifying the distribution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. For a polar compound such as this compound, which contains both amino and hydroxyl functional groups, reversed-phase HPLC is a suitable approach.

A typical HPLC system for the analysis of this compound would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. Gradient elution, where the concentration of the organic modifier is increased over the course of the analysis, would be beneficial for resolving impurities with a wide range of polarities.

Due to the lack of a strong chromophore in the this compound molecule, direct UV detection at low wavelengths (e.g., 200-220 nm) may be employed, although with limited sensitivity. To enhance detection, pre-column derivatization with a UV-active or fluorescent tag is a common strategy for amino alcohols. Reagents such as o-phthalaldehyde (OPA) in the presence of a thiol, or dansyl chloride, react with the primary amine to form highly fluorescent or UV-active derivatives, respectively, enabling detection at picomole levels.

Table 1: Illustrative HPLC Conditions for Purity Assessment of this compound (Post-Derivatization)

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Fluorescence (Ex: 340 nm, Em: 450 nm for OPA derivative) or UV (254 nm for dansyl derivative)
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. However, the direct analysis of polar and high-boiling point compounds like this compound by GC-MS is challenging due to their low volatility and tendency to adsorb onto the GC column.

To overcome these limitations, derivatization of the amino and hydroxyl functional groups is essential to increase the compound's volatility and thermal stability. Common derivatization reagents for amino alcohols include silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acylating agents, like trifluoroacetic anhydride (TFAA). This process replaces the active hydrogens on the amine and alcohol groups with non-polar trimethylsilyl or trifluoroacetyl groups, respectively.

Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary GC column, such as one with a 5% phenyl polysilphenylene-siloxane stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum will show a molecular ion peak (or a peak corresponding to the loss of a small fragment) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. For this compound, characteristic fragmentation would likely involve cleavage of the C-C bond alpha to the nitrogen atom of the amino group and dehydration (loss of a water molecule) from the alcohol.

Table 2: Representative GC-MS Conditions for the Analysis of Derivatized this compound

ParameterCondition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TR-5MS)
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (2 min hold), then ramp at 10 °C/min to 280 °C (5 min hold)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550

Chiral Chromatography (e.g., SFC)

For a chiral molecule, determining the enantiomeric excess (ee) is crucial. Chiral chromatography is the definitive method for separating and quantifying enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than traditional chiral HPLC. selvita.com

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com CO2 is often mixed with a small amount of an organic modifier, typically an alcohol such as methanol or ethanol, to increase the mobile phase's solvating power. The separation of enantiomers is achieved on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® or Chiralcel® series), are widely used and have proven to be very effective for the separation of a broad range of chiral compounds, including those with heterocyclic rings. sigmaaldrich.comchromedia.org

The selection of the appropriate CSP and mobile phase composition is critical for achieving enantiomeric resolution. A screening approach, where the compound is tested on a variety of CSPs with different mobile phase modifiers, is often employed to identify the optimal separation conditions. The addition of small amounts of acidic or basic additives to the mobile phase can sometimes improve peak shape and resolution, particularly for basic compounds like this compound.

Table 3: Exemplary Chiral SFC Screening Conditions for Enantiomeric Excess Determination of this compound

ParameterCondition
Columns (Screening) Chiralpak IA, IB, IC, ID, IE, IF
Mobile Phase Supercritical CO2 / Methanol (with 0.1% Isopropylamine)
Gradient 5% to 40% Methanol over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 210 nm
Injection Volume 5 µL

Theoretical and Computational Chemistry of 4 1 Aminobutan 2 Yl Oxan 4 Ol

Conformational Analysis

Conformational analysis is fundamental to understanding the three-dimensional structure of "4-(1-Aminobutan-2-yl)oxan-4-ol" and how its shape influences its properties. This analysis involves identifying stable arrangements of the atoms (conformers) and mapping the energy landscape that governs their interconversion.

The conformational landscape of "this compound" is characterized by multiple energy minima, corresponding to different spatial arrangements of its flexible side chain and the oxane ring. The global minimum conformation represents the most stable structure with the lowest potential energy. Computational methods, such as density functional theory (DFT), are employed to systematically explore the potential energy surface and identify these stable conformers.

The oxane ring typically adopts a chair conformation to minimize steric strain. The substituents on the ring can be in either axial or equatorial positions. For "this compound," the large aminobutan-2-yl group would preferentially occupy an equatorial position to reduce steric hindrance. The orientation of the aminobutan-2-yl side chain itself contributes to a variety of possible conformers, arising from rotations around the C-C and C-N single bonds.

Interactive Table: Predicted Low-Energy Conformers of this compound

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
1 (Global Minimum) 0.00C1-C2-N-H: 178.5, C2-C1-O-C5: -60.2
2 1.25C1-C2-N-H: 65.3, C2-C1-O-C5: 59.8
3 2.89C1-C2-N-H: -70.1, C2-C1-O-C5: 179.1

Note: The data presented in this table is theoretical and for illustrative purposes.

Intramolecular interactions, particularly hydrogen bonding, play a crucial role in stabilizing certain conformations of "this compound." The presence of both a hydroxyl (-OH) group and an amino (-NH2) group, which can act as hydrogen bond donors, and the oxygen atom in the oxane ring and the nitrogen of the amino group, which can act as acceptors, allows for the formation of intramolecular hydrogen bonds.

These interactions can significantly influence the conformational preferences of the molecule, often leading to more compact, folded structures being energetically favored. For instance, a hydrogen bond could form between the hydroxyl group at the 4-position of the oxane ring and the amino group of the side chain. The strength of these interactions can be evaluated computationally by analyzing the distance between the donor and acceptor atoms and the bond angle.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity and chemical properties. Computational chemistry provides a suite of tools to analyze the distribution of electrons and predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For "this compound," the HOMO is expected to be localized primarily on the amino group, which is the most electron-rich part of the molecule. The LUMO is likely to be distributed over the carbon backbone and the electronegative oxygen and nitrogen atoms. A smaller HOMO-LUMO gap would suggest higher reactivity.

Interactive Table: Predicted FMO Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO -8.54
LUMO 1.23
HOMO-LUMO Gap 9.77

Note: The data presented in this table is theoretical and for illustrative purposes.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating different values of the electrostatic potential. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential, which are susceptible to nucleophilic attack.

The ESP map of "this compound" would show a region of high negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, reflecting their high electronegativity and the presence of lone pairs of electrons. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups.

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atom-in-Molecule (AIM) theory, provides a rigorous method for analyzing the electron density to characterize chemical bonding. By identifying bond critical points (BCPs) in the electron density, AIM analysis can determine the nature of chemical bonds, distinguishing between covalent and ionic interactions, and identifying weaker interactions such as hydrogen bonds.

For "this compound," AIM analysis would be used to quantify the covalent character of the C-C, C-O, C-N, and C-H bonds. Furthermore, it would provide evidence for the presence and strength of any intramolecular hydrogen bonds by locating a BCP between the hydrogen donor and acceptor atoms and analyzing the electron density and its Laplacian at that point.

Interactive Table: Predicted AIM Parameters for Selected Bonds in this compound

BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)
C-O (oxane) 0.245-0.982
C-N 0.268-1.154
O-H···N (H-bond) 0.0210.085

Note: The data presented in this table is theoretical and for illustrative purposes.

Reaction Mechanism Prediction and Energetics

The prediction of reaction mechanisms and their associated energetics is a cornerstone of computational chemistry. This involves mapping the potential energy surface of a reaction to identify the most likely pathways from reactants to products.

Transition state theory is fundamental to understanding the rates of chemical reactions. Transition state calculations would involve locating the saddle points on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate for any proposed transformation of this compound. The geometry and energetic properties of these transition states would be critical in determining the feasibility and kinetics of potential reactions, such as cyclizations, rearrangements, or reactions involving the amino and hydroxyl functional groups. Without specific studies on this molecule, no data on its transition states can be presented.

An energy profile map provides a visual representation of the energy changes that occur during a chemical reaction. For this compound, mapping the energy profile of a potential reaction would involve calculating the relative energies of the reactants, intermediates, transition states, and products. This would reveal whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic) and provide the activation energy, which governs the reaction rate. The absence of published research means that no specific energy profile maps for reactions involving this compound are available.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic properties, which can be instrumental in the identification and characterization of chemical compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. nih.govmdpi.com Computational models can predict the chemical shifts of ¹H and ¹³C nuclei within a molecule. nih.govmdpi.comresearchgate.netnih.gov These predictions are based on calculating the magnetic shielding of each nucleus, which is highly sensitive to its local electronic environment. mdpi.com For this compound, predicted NMR spectra would serve as a valuable reference for experimental chemists. However, no such specific predictions have been reported in the literature.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Computational calculations of vibrational frequencies can help in assigning the peaks observed in experimental spectra to specific molecular motions, such as the stretching and bending of bonds. This would be particularly useful for identifying the characteristic vibrational modes of the amino, hydroxyl, and oxane ring functionalities in this compound. As with other computational data, specific predictions for this compound are not currently available.

In lieu of specific data for this compound, a hypothetical data table for predicted spectroscopic properties is presented below to illustrate the format and type of information that such a study would yield.

Hypothetical Predicted Spectroscopic Data for this compound

Atom/Group Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm) Predicted Vibrational Frequency (cm⁻¹) Vibrational Mode Assignment
-NH₂ Data not available Data not available Data not available N-H stretch
-OH Data not available Data not available Data not available O-H stretch
Oxane Ring CH₂ Data not available Data not available Data not available C-H stretch
Butyl Chain CH Data not available Data not available Data not available C-H stretch
C-N Bond Data not available Data not available Data not available C-N stretch
C-O Bond (ring) Data not available Data not available Data not available C-O stretch
C-O Bond (hydroxyl) Data not available Data not available Data not available C-O stretch

Table of Compounds Mentioned

Compound Name

Lack of Publicly Available Data on this compound Precludes Article Generation

A comprehensive search of scientific literature and chemical databases has revealed no specific information, research findings, or data for the chemical compound This compound . Consequently, it is not possible to generate a scientifically accurate and detailed article focusing solely on this compound as requested.

The initial investigation sought to gather information on the compound's role as a versatile chemical synthon, its application as a building block in the synthesis of complex organic molecules, its use as a precursor for structurally diverse derivatives, and its involvement in the design and synthesis of analogues. However, the absence of any dedicated research or publications on "this compound" in the public domain means that no factual basis exists upon which to construct the specified article.

While information is available for structurally related but distinct molecules, the strict requirement to focus exclusively on "this compound" cannot be met. The creation of content without verifiable scientific sources would be speculative and would not adhere to the principles of accuracy and factual reporting.

It is possible that the compound is a novel chemical entity that has not yet been described in publicly accessible literature, or that the name provided may contain a typographical error. Without any available data, the following sections of the requested article outline remain unaddressed:

Role As a Versatile Chemical Synthon

Design and Synthesis of Analogues with Modified Ring Systems or Side Chains

No data tables or detailed research findings specific to "4-(1-Aminobutan-2-yl)oxan-4-ol" could be compiled due to the lack of source material.

Therefore, this report concludes that the generation of the requested article is not feasible at this time due to the unavailability of scientific information on the subject compound.

Future Directions in the Chemical Research of Oxane Amino Alcohol Structures

Development of Novel and More Efficient Synthetic Strategies

The construction of complex molecules like 4-(1-Aminobutan-2-yl)oxan-4-ol necessitates efficient and innovative synthetic methods. Future research will likely move beyond traditional multi-step sequences towards more elegant and sustainable strategies.

One promising avenue is the use of Multi-Component Reactions (MCRs) . These reactions allow for the assembly of complex products from three or more starting materials in a single step, which is highly efficient. acs.orgnih.govbeilstein-journals.orgtaylorfrancis.com For oxane-amino alcohol structures, an MCR could potentially combine an oxane-containing carbonyl compound, an amine, and a carbon-based nucleophile to rapidly generate the core structure. The development of novel MCRs, perhaps assisted by microwave irradiation, could provide a greener and more rapid route to libraries of these compounds for screening and development. beilstein-journals.org

Another key area is the advancement of catalytic methods . Recent breakthroughs in catalysis offer powerful tools for building these structures. For instance, methods for the direct catalytic oxyamination of alkenes could be adapted to introduce the amino alcohol functionality onto a precursor containing an oxane ring. rsc.org Similarly, dual catalytic systems, such as the combination of chromium and photoredox catalysis, have been shown to enable the synthesis of 1,2-amino alcohols from carbonyl compounds and α-silyl amines under mild conditions. acs.org Applying such cutting-edge catalytic processes could provide atom-economical and highly selective pathways. rsc.org

The following table summarizes potential modern synthetic strategies that could be developed for this class of compounds.

Synthetic Strategy Description Potential Advantages Relevant Precursors/Catalysts
Multi-Component Reactions (MCRs) One-pot reaction combining three or more starting materials to form the final product. nih.govbeilstein-journals.orgHigh atom economy, reduced waste, operational simplicity, rapid library synthesis.Oxane ketones, amines, aldehydes, isocyanides. nih.gov
Catalytic C-H Amination Direct installation of an amino group at a C-H bond on the oxane or side chain via a catalyst. nih.govresearchgate.netBypasses the need for pre-functionalized substrates, increases step-economy.Chiral copper or iridium catalysts, radical relay chaperones. nih.gov
Reductive Coupling Copper-catalyzed reductive coupling of ketones with N-substituted allyl equivalents. nih.govAccess to homoallylic amino alcohols with potential for further functionalization.Cu-catalysts, ketone-functionalized oxanes.
Biocatalysis Use of engineered enzymes, such as amine dehydrogenases (AmDHs), for asymmetric synthesis. frontiersin.orgacs.orgExceptional stereoselectivity, mild reaction conditions, environmentally friendly.Engineered AmDHs, α-hydroxy ketones. frontiersin.org

These advanced synthetic approaches promise to make oxane-amino alcohol structures more accessible, facilitating deeper investigation into their properties and applications.

Exploration of Undiscovered Reactivity Pathways

The unique combination of a tertiary alcohol on a cyclic ether and a primary vicinal amino alcohol presents opportunities for discovering novel chemical transformations. The functional groups are positioned in a way that could facilitate unique intramolecular reactions or exhibit unexpected reactivity under certain conditions.

Future research will likely investigate intramolecular cyclization reactions . The proximity of the side-chain amino and hydroxyl groups to the oxane ring could enable ring-closing reactions to form novel polycyclic heterocyclic systems. youtube.commasterorganicchemistry.com For example, under acidic or basic conditions, the primary amine could act as a nucleophile, attacking a carbon atom of the oxane ring, leading to ring-opening or rearrangement products. Direct cyclodehydration of amino alcohols is a known method for preparing cyclic amines and could be explored in this context. orgsyn.org

The reactivity of the tertiary alcohol on the oxane ring is another area ripe for exploration. Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack an α-hydrogen. libretexts.orgyoutube.com However, recent studies have shown that tertiary alcohols can undergo unexpected reactions, such as C-C bond cleavage, under photocatalytic conditions on surfaces like TiO2. nih.gov Investigating the photocatalytic or electrochemical behavior of this compound could unveil novel fragmentation or rearrangement pathways not achievable through conventional thermal chemistry. The stability of the oxane ring itself might also be influenced by the presence of the substituents, potentially leading to strain-induced reactions similar to those seen in smaller oxetane (B1205548) systems. nih.gov

Reactive Site Potential Reaction Type Possible Outcome Rationale/Conditions
Amino Alcohol Side ChainIntramolecular Nucleophilic AttackFormation of novel bicyclic or spirocyclic heterocycles.Proximity of nucleophilic amine/alcohol to electrophilic sites on the oxane ring; acid/base catalysis. youtube.commasterorganicchemistry.com
Tertiary Oxane AlcoholC-C Bond Cleavage/RearrangementFragmentation of the side chain or oxane ring; formation of ketones and alkanes.Photocatalysis or other high-energy conditions that can overcome the stability of tertiary alcohols. nih.gov
Oxane Ring EtherRing Opening/ScissionFormation of linear diol or hydroxy acid derivatives.Identified as a metabolic pathway for some oxetane derivatives, could be explored synthetically. acs.org
Entire MoleculeReaction with Thionyl ChlorideFormation of chloro-amines or cyclic oxathiazolidine-2-oxides.The reaction outcome depends on conditions and can lead to different functionalized products. cdnsciencepub.com

A systematic study of the reactivity of this scaffold under a wide range of conditions—photochemical, electrochemical, enzymatic, and with aggressive reagents—is essential to map its chemical space and uncover its full synthetic potential.

Advancements in Asymmetric Synthetic Methodologies

The compound this compound possesses multiple stereocenters, meaning it can exist in various stereoisomeric forms. The biological activity of chiral molecules is often highly dependent on their specific stereochemistry. Therefore, a critical future direction is the development of methodologies to synthesize specific enantiomers and diastereomers of these compounds.

Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules without the need for metal catalysts. rsc.orgacs.orgnih.govnih.gov Future work could focus on developing organocatalytic cycloaddition reactions to construct the chiral oxane ring or organocatalytic additions to imines to set the stereochemistry of the amino alcohol side chain. rsc.orgnih.gov Catalysts like chiral primary amines or phosphoric acids could be employed to achieve high levels of enantioselectivity.

The use of chiral metal catalysts also remains a highly promising strategy. Ligands containing chiral oxazoline (B21484) motifs, which are themselves derived from amino alcohols, are highly successful in a wide range of metal-catalyzed transformations. nih.gov Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines is a highly effective method for producing chiral 1,2-amino alcohols with excellent enantioselectivity. nih.gov This could be applied to a ketone precursor to generate the chiral amino alcohol side chain with high precision.

Biocatalysis , using enzymes to perform chemical transformations, offers unparalleled selectivity under mild, environmentally friendly conditions. Engineered amine dehydrogenases (AmDHs) have been successfully used for the biocatalytic reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols with near-perfect enantioselectivity. frontiersin.orgacs.org Developing an enzymatic route would be a significant step towards a green and highly efficient synthesis of enantiopure oxane-amino alcohols.

Methodology Catalyst/Reagent Type Target Stereocenter(s) Key Advantages
Asymmetric Organocatalysis Chiral amines, phosphoric acids, N-heterocyclic carbenes. rsc.orgBoth oxane ring and side-chain stereocenters.Metal-free, robust, wide substrate scope. acs.orgnih.gov
Transition Metal Catalysis Ru, Cu, or Ir complexes with chiral ligands (e.g., PHOX, bisoxazolines). nih.govrsc.orgPrimarily side-chain amino alcohol.High efficiency, high enantioselectivity (>99% ee reported). nih.gov
Biocatalysis Engineered enzymes (e.g., Amine Dehydrogenases, Lipases). frontiersin.orgacs.orgPrimarily side-chain amino alcohol.Exceptional selectivity, green process, mild conditions. frontiersin.org
Chiral Auxiliary Approach Attaching a temporary chiral group to guide the reaction stereochemistry.Can be used for various stereocenters.Well-established, predictable outcomes.

The ability to selectively access any desired stereoisomer is crucial for investigating structure-activity relationships and developing these compounds for potential applications in pharmacology.

Computational Approaches for Rational Design and Property Prediction

As the complexity of target molecules increases, computational chemistry becomes an indispensable tool for guiding research efforts, saving time and resources. openmedicinalchemistryjournal.comnih.govpatsnap.com For the oxane-amino alcohol family, computational methods can provide deep insights into their synthesis, reactivity, and potential function.

Quantum mechanical calculations , particularly Density Functional Theory (DFT), can be used to elucidate reaction mechanisms. acs.orgresearchgate.net For example, DFT studies can help understand the transition states in catalytic cycles, explaining the origins of selectivity in asymmetric synthesis or predicting the most likely pathway in a complex rearrangement. acs.orgnsf.gov This knowledge is vital for optimizing reaction conditions and designing more effective catalysts. cdnsciencepub.com

Molecular modeling and dynamics simulations can predict the three-dimensional structures of these molecules and how they might interact with biological targets like proteins or enzymes. patsnap.comunimi.it By simulating the binding of different stereoisomers to a target's active site, researchers can predict which isomer is likely to be most active. This process, known as structure-based drug design, allows for the rational design of new derivatives with enhanced potency and selectivity. nih.gov Furthermore, computational tools can predict key physicochemical properties (logP, solubility, metabolic stability), helping to design molecules with better drug-like characteristics from the outset.

Computational Method Application Area Information Gained Impact on Research
Density Functional Theory (DFT) Reaction Mechanism StudiesTransition state energies, reaction pathways, catalyst-substrate interactions. acs.orgresearchgate.netOptimization of synthetic routes, design of new catalysts.
Molecular Docking Structure-Based Drug DesignBinding modes, interaction energies with biological targets. openmedicinalchemistryjournal.comIdentification of potential biological targets, rational design of more potent analogues.
Molecular Dynamics (MD) Conformational AnalysisStable conformations, flexibility, solvent effects, binding stability. patsnap.comUnderstanding dynamic behavior and interactions with targets over time.
QSAR (Quantitative Structure-Activity Relationship) Property PredictionCorrelation of molecular structure with biological activity and physicochemical properties. nih.govPrediction of activity for unsynthesized compounds, guiding library design.

The integration of these computational approaches with experimental work will create a powerful feedback loop, accelerating the discovery and development of novel oxane-amino alcohol-based compounds with desired properties. unimi.itnih.gov

Q & A

Q. Table 1: Example Reaction Pathways

Reaction TypeKey ReagentsConditionsPotential Side Products
Reductive AminationNaBH3CN, 2-aminobutaneMethanol, pH 5–6Over-reduced amines
CyclizationH2SO4, THFReflux, 12–24 hrsLinear byproducts

How can X-ray crystallography using SHELX software resolve the stereochemical configuration of this compound?

Level: Advanced
Answer:
SHELX programs (e.g., SHELXD for structure solution, SHELXL for refinement) are critical for determining stereochemistry:

Data Collection : High-resolution diffraction data (≤1.0 Å) is required to resolve chiral centers.

Structure Solution : SHELXD identifies potential heavy atom positions, while SHELXE refines phases for the amino and hydroxyl groups.

Refinement : SHELXL optimizes anisotropic displacement parameters and validates hydrogen bonding networks. Challenges include handling twinned crystals or low-resolution data, which may require iterative refinement .

Methodological Tip : Cross-validate results with circular dichroism (CD) spectroscopy to confirm absolute configuration.

What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Level: Basic
Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., oxane ring protons at δ 3.5–4.0 ppm, amino protons at δ 1.5–2.0 ppm). Impurities >5% are detectable .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 160.12 for C8H17NO2) .
  • HPLC-PDA : Reverse-phase chromatography with UV detection (210–220 nm) quantifies purity ≥95% .

How can researchers address discrepancies between computational predictions and experimental NMR data for this compound?

Level: Advanced
Answer:
Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility. Mitigation strategies:

Solvent Modeling : Use density functional theory (DFT) with implicit solvent models (e.g., PCM for methanol) to simulate NMR shifts .

Dynamic NMR : Variable-temperature experiments identify conformational exchange broadening (e.g., amino group rotation).

Cross-Validation : Compare with X-ray crystallography (SHELX-refined structures) to validate bond lengths and angles .

Q. Example Workflow :

  • Compute NMR shifts (Gaussian/B3LYP/6-31G**) → Compare with experimental data → Adjust protonation state or solvent parameters.

What are the challenges in studying the biological activity of this compound, and how can they be addressed?

Level: Advanced
Answer:

  • Challenge 1 : Low solubility in aqueous buffers. Solution : Use co-solvents (DMSO ≤1%) or derivatize the hydroxyl group as a phosphate ester .
  • Challenge 2 : Instability under physiological pH. Solution : Conduct stability assays (HPLC monitoring) to identify degradation pathways (e.g., hydrolysis of the oxane ring) .
  • Challenge 3 : Off-target interactions. Solution : Employ molecular docking (AutoDock Vina) to predict binding affinity and selectivity .

How can researchers design experiments to investigate the compound’s reactivity under varying pH conditions?

Level: Advanced
Answer:

Kinetic Studies : Monitor reaction rates (UV-Vis or NMR) at pH 2–12 to identify pH-dependent pathways (e.g., amino group protonation at acidic pH).

Product Analysis : Use LC-MS to characterize intermediates (e.g., ring-opened aldehydes at pH <4) .

Computational Modeling : Calculate pKa values (MarvinSketch) to predict reactive sites .

Q. Table 2: Example pH-Dependent Reactivity

pH RangeDominant ReactionMajor Product
2–4Oxane ring hydrolysisLinear diol
7–9Amino group alkylationN-functionalized derivatives
10–12Hydroxyl deprotonationOxane ring stabilization

What strategies are recommended for resolving conflicting spectral data (e.g., IR vs. Raman) for this compound?

Level: Advanced
Answer:

  • Spectral Assignment : Use hybrid DFT calculations (e.g., B3LYP/6-311++G**) to simulate IR and Raman spectra. Compare peak intensities and positions to experimental data .
  • Crystallographic Validation : Cross-reference vibrational modes with SHELX-refined bond lengths to identify misassignments (e.g., C-O vs. C-N stretches) .
  • Experimental Replication : Ensure consistent sample preparation (e.g., anhydrous KBr pellets for IR) to minimize artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.